JYL-1413
Overview
Description
JYL-1413 is a transient receptor potential vanilloid-1 (TRPV1) channel antagonist. TRPV1 is a receptor that behaves as a non-selective cation channel, primarily found in sensory neurons. It detects painful stimuli, low pH, and heat. This compound has been shown to bind to resiniferatoxin, a potent TRPV1 agonist .
Preparation Methods
The synthetic routes and reaction conditions for JYL-1413 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
JYL-1413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
JYL-1413 has several scientific research applications:
Chemistry: It is used to study the properties and behaviors of TRPV1 channels.
Biology: It helps in understanding the sensory neurons’ response to painful stimuli, low pH, and heat.
Medicine: It is explored for potential therapeutic applications in pain management and other conditions involving TRPV1 channels.
Industry: It may be used in the development of new pharmaceuticals and other products targeting TRPV1 channels.
Mechanism of Action
JYL-1413 exerts its effects by antagonizing the TRPV1 channel. This means it binds to the TRPV1 receptor, preventing it from being activated by agonists like capsaicin or resiniferatoxin. By blocking the TRPV1 channel, this compound inhibits the influx of cations, thereby reducing the sensation of pain and other stimuli detected by these receptors .
Comparison with Similar Compounds
Similar compounds to JYL-1413 include other TRPV1 antagonists such as:
Capsazepine: Another TRPV1 antagonist that blocks the receptor’s activation.
SB-366791: A selective TRPV1 antagonist used in research to study pain mechanisms.
AMG 517: A potent TRPV1 antagonist investigated for its analgesic properties.
This compound is unique in its specific binding affinity and interaction with resiniferatoxin, making it a valuable tool in studying TRPV1 channels and their role in sensory perception .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4S2/c1-18-7-8-20(15-19(18)2)9-14-23(17-33-24(30)26(3,4)5)28-25(34)27-16-21-10-12-22(13-11-21)29-35(6,31)32/h7-8,10-13,15,23,29H,9,14,16-17H2,1-6H3,(H2,27,28,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXBZTLQXVYVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(COC(=O)C(C)(C)C)NC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471909 | |
Record name | [4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735331-54-1 | |
Record name | [4-(3,4-dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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